molecular formula C8H8O5 B2431434 3-Formyl-2-hydroxybenzoic acid hydrate CAS No. 137660-88-9

3-Formyl-2-hydroxybenzoic acid hydrate

Cat. No.: B2431434
CAS No.: 137660-88-9
M. Wt: 184.147
InChI Key: JZJSBFMFPPXKSB-UHFFFAOYSA-N
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Description

3-Formyl-2-hydroxybenzoic acid hydrate, provided with a high purity level of 97% . This compound is a solid with a molecular formula of C8H6O4 and a molecular weight of 166.13 g/mol . It features a melting point of 249°C to 252°C . The structure of this compound contains two key functional groups—a formyl group and a carboxylic acid group—on a hydroxy-substituted benzoic acid ring, making it a valuable multifunctional building block in organic synthesis . Its structure is particularly suited for the synthesis of complex heterocyclic systems and chelating agents. Researchers utilize this compound in the development of novel pharmaceutical intermediates and specialty chemicals . For safe handling, please note the following safety information: the compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing skin with plenty of soap and water, and if inhaled, moving to fresh air . This product is intended for Research Use Only and is not approved for use in humans or animals. To preserve its quality and stability, this chemical should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-formyl-2-hydroxybenzoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.H2O/c9-4-5-2-1-3-6(7(5)10)8(11)12;/h1-4,10H,(H,11,12);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSBFMFPPXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C=O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266615-78-4
Record name 3-Formyl-2-hydroxybenzoic acid hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formyl-2-hydroxybenzoic acid hydrate can be synthesized through several methods. One common method is the Duff reaction, which involves the formylation of phenols. In this reaction, phenols are treated with hexamethylenetetramine (HMTA) and an acid catalyst, such as trifluoroacetic acid (TFA), to introduce the formyl group at the ortho position relative to the hydroxyl group . Another method involves the Reimer-Tiemann reaction, where phenols are treated with chloroform and a strong base, such as sodium hydroxide, to achieve formylation .

Industrial Production Methods

Industrial production of 3-formyl-2-hydroxybenzoic acid;hydrate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-2-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-Formyl-2-hydroxybenzoic acid hydrate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and fine chemicals. The compound can undergo several chemical reactions, including:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to a hydroxyl group.
  • Substitution Reactions : The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConversion of formyl to carboxylic acidPotassium permanganate, Chromium trioxide
ReductionConversion of formyl to hydroxylSodium borohydride, Lithium aluminum hydride
SubstitutionElectrophilic aromatic substitutionBromine, Nitric acid

Biological Activities

The compound exhibits notable biological activities that make it a candidate for further research:

  • Antioxidant Properties : It shows potential as an antioxidant, helping to mitigate oxidative stress.
  • Anti-inflammatory Effects : Research indicates its derivatives may possess anti-inflammatory properties.
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound could be effective against various microbial strains.

Industrial Applications

In addition to its laboratory uses, this compound finds applications in the industrial sector:

  • Dyes and Pigments : It is used in the synthesis of dyes and pigments.
  • Catalytic Processes : Complexes formed with transition metals exhibit catalytic activity in oxidation reactions, such as oxidative desulfurization of diesel fuels.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant properties of 3-formylsalicylic acid derivatives. The results demonstrated that these compounds effectively scavenged free radicals, indicating their potential use in pharmaceutical formulations aimed at reducing oxidative damage .

Case Study 2: Catalytic Applications

Research highlighted the effectiveness of 3-formylsalicylic acid-based catalysts in fine chemical synthesis. These catalysts showed high selectivity and efficiency in oxidation reactions, particularly in converting aliphatic compounds into valuable products .

Case Study 3: Antimicrobial Properties

A comprehensive analysis of the antimicrobial activity of 3-formylsalicylic acid and its derivatives revealed significant inhibitory effects against several pathogenic bacteria, including strains resistant to conventional antibiotics. This positions the compound as a promising candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-formyl-2-hydroxybenzoic acid;hydrate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-2-hydroxybenzoic acid hydrate is unique due to the presence of both formyl and hydroxyl groups on the benzene ring, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various chemical and biological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formyl-2-hydroxybenzoic acid hydrate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via formylation of 2-hydroxybenzoic acid derivatives using formylating agents (e.g., Vilsmeier-Haack reagent) under controlled pH (5–6) and temperature (40–60°C). Purification involves recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC or NMR, with residual solvents monitored by GC-MS .

Q. How should researchers characterize the thermal stability and hydrate content of this compound?

  • Methodology : Use thermogravimetric analysis (TGA) to determine dehydration temperatures and quantify hydrate water content. Differential scanning calorimetry (DSC) identifies phase transitions. For structural confirmation, pair with powder X-ray diffraction (PXRD) and FT-IR to track O-H stretching vibrations (3200–3500 cm⁻¹) .

Q. What analytical techniques are critical for verifying structural integrity during derivatization?

  • Methodology : Employ tandem mass spectrometry (LC-MS/MS) to confirm molecular ions and fragmentation patterns. For coordination complexes (e.g., Ca²⁺-specific receptors), use X-ray crystallography to resolve binding modes and UV-Vis spectroscopy to monitor ligand-metal charge transfer .

Advanced Research Questions

Q. How do reaction conditions influence the formation of Ca²⁺-specific receptors from this compound?

  • Methodology : Optimize stoichiometry and pH (6.5–7.5) to favor Schiff base formation with amine-containing ligands. Monitor reaction progress via in-situ Raman spectroscopy. Competitive binding assays (e.g., EDTA titration) validate selectivity, while fluorescence quenching experiments quantify Ca²⁺ affinity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Methodology : Systematically vary substituents (e.g., amino, fluoro groups) and assess impacts via structure-activity relationship (SAR) studies. Use standardized assays (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) to minimize variability. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. How can computational modeling predict hydrate stability under varying humidity and temperature?

  • Methodology : Apply density functional theory (DFT) to calculate hydration/dehydration energetics. Molecular dynamics simulations model lattice dynamics under environmental stress. Validate predictions with accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH .

Q. What experimental designs mitigate interference from hydrate decomposition in catalytic applications?

  • Methodology : Use inert-atmosphere techniques (glovebox, Schlenk line) to prevent moisture uptake. Monitor catalytic cycles via in-situ FT-IR or NMR to detect decomposition byproducts. Pre-dry substrates and solvents (molecular sieves, freeze-pump-thaw cycles) to stabilize the hydrate .

Key Considerations

  • Contradictions : Discrepancies in bioactivity may arise from hydrate vs. anhydrous form usage. Always specify hydration state in experimental protocols .
  • Safety : Handle with PPE due to potential skin/eye irritation. Store at 2–8°C in airtight containers to prevent deliquescence .

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